Home > Products > Building Blocks P8600 > 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
6-chloro-3,4-dihydro-2H-1,4-benzoxazine - 70558-11-1

6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Catalog Number: EVT-350388
CAS Number: 70558-11-1
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine represents a core structure found in a variety of synthetic compounds with diverse biological activities. It belongs to the benzoxazine class of heterocyclic compounds, characterized by a benzene ring fused to a six-membered oxazine ring. This particular scaffold has been a subject of interest in medicinal chemistry due to its potential as a building block for novel therapeutic agents. [, , , ]

Synthesis Analysis

Several synthetic approaches have been employed for the preparation of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives. One common strategy involves the reaction of a 2-aminophenol derivative, typically 4-chloro-2-aminophenol, with an appropriate electrophile. [, , , ]

For instance, the synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, potent serotonin-3 receptor antagonists, was achieved starting from 5-chloro-2-methoxybenzamides. [, ] These benzamides were further elaborated to afford the desired benzoxazine scaffold.

Another method utilizes N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a catalyst to synthesize pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water. [, ]

Molecular Structure Analysis

The molecular structure of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives has been extensively studied using various spectroscopic techniques, including X-ray crystallography and NMR spectroscopy. [, , , , , ]

X-ray crystallographic studies have revealed that the benzoxazine ring system can adopt different conformations depending on the nature and position of the substituents. [, , , , ] For example, in some derivatives, the oxazine ring adopts a half-chair conformation, while in others, it adopts a screw-boat conformation. The conformation of the benzoxazine ring is crucial for its interaction with biological targets. []

NMR spectroscopy, particularly dynamic NMR experiments, has provided valuable insights into the conformational dynamics of these compounds. [] These studies have helped to understand the barriers to rotation around the various bonds in the molecule, which can influence its biological activity.

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives varies depending on the specific biological target and the nature of the substituents present on the benzoxazine scaffold. [, , , , , , , ]

For example, 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives have been shown to act as potent and selective antagonists of the serotonin-3 (5-HT3) receptor. [, ] These compounds bind to the 5-HT3 receptor and block the binding of serotonin, thereby inhibiting its downstream effects.

Other derivatives, such as (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (JTS-653), have been identified as potent and selective antagonists of the transient receptor potential vanilloid 1 (TRPV1). [] TRPV1 is a non-selective cation channel involved in pain sensation, and its antagonists have potential therapeutic applications in the treatment of pain disorders.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives depend on the nature and position of the substituents. [, , , , , ]

For example, the lipophilicity of these compounds can be modulated by introducing various substituents, which can impact their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. [, ]

The stability of these compounds under different conditions, such as pH and temperature, is another important aspect that has been investigated. [, , ] Understanding the stability profile of these compounds is crucial for their development as potential drug candidates.

Applications

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown promise in various scientific applications, particularly in medicinal chemistry due to their diverse biological activities. [, , , , , , , ]

  • Serotonin-3 Receptor Antagonists: Derivatives like (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide show high affinity for 5-HT3 receptors and potent antagonistic activity. [, ] This suggests potential applications in treating conditions where 5-HT3 receptor modulation is beneficial.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Compounds like (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (JTS-653) exhibit potent TRPV1 antagonistic activity. [] This highlights their potential as therapeutic agents for managing pain and inflammatory conditions.

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: (Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide demonstrates potent GSK-3β inhibitory activity. [] GSK-3β is involved in various cellular processes and is implicated in diseases like Alzheimer's disease, making its inhibitors potentially valuable for therapeutic intervention.

  • Histone Deacetylase (HDAC) Inhibitors: (E)-3-(3-Oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides exhibit HDAC inhibitory activity and show anticancer activity. [] This highlights their potential as lead compounds for developing novel anticancer therapies.

  • Monoacylglycerol Lipase (MAGL) Inhibitors: Spiro derivatives incorporating the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine moiety demonstrate potent and reversible MAGL inhibitory activity. [] MAGL is involved in degrading the endocannabinoid 2-arachidonoylglycerol, and its inhibitors are being explored for treating neurodegenerative and inflammatory diseases.

(S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide

  • Compound Description: This compound is a potent serotonin-3 (5-HT3) receptor antagonist. It exhibits high affinity for 5-HT3 receptors (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex (ED50 = 0.089 micrograms/kg i.v.) in rats. [, ]
  • Relevance: This compound shares the core 6-chloro-3,4-dihydro-2H-1,4-benzoxazine structure with the target compound, but incorporates an 8-carboxamide substituent and a 4-methyl group on the benzoxazine ring. Additionally, it features an (S)-N-(1-azabicyclo[2.2.2]oct-3-yl) group attached to the carboxamide moiety. These modifications contribute to its enhanced 5-HT3 receptor antagonist activity. [, ]

3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxamides

  • Compound Description: This class of compounds serves as serotonin-3 (5-HT3) receptor antagonists, but are less potent than the 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides. [, ]
  • Relevance: These compounds are closely related to 6-chloro-3,4-dihydro-2H-1,4-benzoxazine by sharing the core 3,4-dihydro-2H-1,4-benzoxazine structure and the presence of an 8-carboxamide substituent. The key difference lies in the presence of a 3-oxo group in these compounds, which contributes to their reduced potency compared to their non-oxo counterparts. [, ]

(3S)-3-(Hydroxymethyl)-4-(5-Methylpyridin-2-yl)-N-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (JTS-653)

  • Compound Description: JTS-653 is a highly potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. It exhibits nanomolar potency in vitro, effectively blocking capsaicin and proton-induced TRPV1 activation. []
  • Relevance: JTS-653 shares the central 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide scaffold with 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. The presence of various substituents, including a (3S)-3-(hydroxymethyl) group, a 4-(5-methylpyridin-2-yl) group, and a N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl] group, contributes to its distinct pharmacological profile as a TRPV1 antagonist. []

(Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide (F389-0663)

  • Compound Description: F389-0663 demonstrates potent inhibition against glycogen synthase kinase 3β (GSK-3β), an important target for diseases like Alzheimer's disease, cancer, and diabetes mellitus. It exhibits an IC50 value of 1.6 μm against GSK-3β. []

(E)-3-(3-Oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides

  • Compound Description: This series of compounds displays potent histone deacetylase (HDAC) inhibitory activity, particularly those with benzyl substituents (7a-g) on the benzoxazine ring. Compounds 7e and 7f exhibit potent HDAC inhibitory activity with IC50 values of 1.498±0.020 μM and 1.794±0.159 μM, respectively, and demonstrate promising anticancer activity in vitro. []
  • Relevance: These compounds are structurally analogous to 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, featuring the central 3,4-dihydro-2H-benzo[b][1,4]oxazine core. The presence of a 6-substituted (E)-3-(3-oxo-4-substituted-propenamide) group differentiates them from the target compound, contributing to their HDAC inhibitory and anticancer properties. []
  • Compound Description: These novel spiro compounds represent a new class of potent and reversible MAGL inhibitors. They exhibit a unique binding mode to MAGL, interacting with Arg57 and His121. This class includes compounds with azetidine-lactam (2a), cyclobutane-lactam (2b), and cyclobutane-carbamate (2d) spiro scaffolds, designed as bioisosteres of the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety found in compound 1. Optimization led to compound 4f, a promising reversible MAGL inhibitor with potent in vitro activity (IC50 6.2 nM), good oral absorption, blood-brain barrier penetration, and significant pharmacodynamic changes in mice. []
  • Relevance: While these spiro derivatives do not directly share the core structure of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, they are considered structurally related due to their design as bioisosteres of the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety. This moiety shares the benzoxazine core with the target compound, highlighting a shared chemical space and potential for similar biological activity. []

N-Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine

  • Compound Description: This compound is a newly synthesized derivative of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. Its crystal structure has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P21/c. []
  • Relevance: This compound is a direct derivative of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, sharing the same core structure. The key difference is the addition of a dichloroacetyl group at the nitrogen atom of the benzoxazine ring. []

Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acids

  • Compound Description: This class encompasses two isomers: 7-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid and 8-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid. These compounds were synthesized from 4-hydroxy-3-nitrobenzoic acid through a multi-step process involving esterification, etherification, reductive cyclization, nitration, and hydrolysis. []
  • Relevance: These compounds are structurally related to 6-chloro-3,4-dihydro-2H-1,4-benzoxazine through the common 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold. The variations lie in the presence of a 3-oxo and a 6-carboxylic acid group, along with a nitro group at either the 7- or 8- position on the benzoxazine ring. []

(Z)-7-Chloro-3-[(3-chlorophenyl)methylidene]-4-p-tosyl-3,4-dihydro-2H-1,4-benzoxazine

  • Compound Description: This compound is a substituted 3,4-dihydro-2H-1,4-benzoxazine derivative. The molecule adopts a half-boat conformation for the 3,4-dihydro-2H-oxazine ring fused to the benzo ring. The (3-chlorophenyl)methylidene substituent adopts a Z configuration relative to the ring nitrogen atom of the oxazine moiety. []

Ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates (12a-l)

  • Compound Description: This series of compounds was synthesized using a flow chemistry approach and screened for cytotoxicity against various cancer cell lines. Compounds 12b, 12c, 12g, 12j, and 12l showed significant cytotoxicity with GI50 values ranging from 0.34 to >50 μM. Compound 12l, with a 2-OH-Ph substituent, displayed sub-micromolar potency against specific ovarian, glioblastoma, and pancreatic cancer cell lines. []
  • Relevance: These compounds are related to 6-chloro-3,4-dihydro-2H-1,4-benzoxazine through the shared 3,4-dihydro-2H-benzo[b][1,4]oxazine core structure. Key differences include the presence of a 3-oxo group, a 6-carboxylate substituent, and a 2-(substituted-phenylamino) group on the benzoxazine ring. []

N-Ethyl-3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxamides (13a-l)

  • Compound Description: This library of compounds, synthesized alongside the ethyl ester analogues (12a-l), was evaluated for cytotoxicity and found to be devoid of toxicity against a panel of 11 cancer and one normal cell line. []
  • Relevance: These carboxamide analogues share the core 3,4-dihydro-2H-benzo[b][1,4]oxazine structure with 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. The variations include a 3-oxo group, a 6-carboxamide substituent, and a 2-(substituted-phenylamino) group on the benzoxazine ring. []

N-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines

  • Compound Description: This series of compounds was developed as Na/H exchange inhibitors. Quantitative structure-activity relationship (QSAR) analysis revealed that the length of the 4-substituent on the benzoxazine ring significantly influenced their activity. []
  • Relevance: These compounds share the 3,4-dihydro-2H-benzo[1,4]oxazine core with 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. The distinguishing features are the presence of a 3-oxo group, a 6-carbonylguanidine substituent on the benzoxazine ring, and variations in the 4-substituent. []

N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine (4b) methanesulfonate salt (KB-R9032)

  • Compound Description: KB-R9032 is a potent and water-soluble Na/H exchange inhibitor. Its development was based on QSAR studies of related benzoxazine derivatives. [, ]

N-(3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carbonyl)guanidines

  • Compound Description: This class of compounds represents potent Na/H exchange inhibitors, designed based on QSAR studies of structurally related benzoxazine derivatives. They exhibit greater potency compared to their benzoxazine counterparts. []
  • Relevance: Although these compounds differ from 6-chloro-3,4-dihydro-2H-1,4-benzoxazine by having a thiazine ring instead of an oxazine ring, they are considered structurally related due to their similar framework and shared chemical space. The presence of a 3-oxo group and a 6-carbonylguanidine substituent on the thiazine ring further highlights their structural similarity and shared interest as Na/H exchange inhibitors. []

3-Alkyl-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines

  • Compound Description: This group of compounds was studied using variable-temperature NMR experiments and ab initio density functional calculations to understand their conformation interconversion. The research focused on the effects of solvent, temperature, and substituents on the activation barriers and interconversion rates. []

3,4-Dihydro-2H-pyridazino(4,5-b)-1,4-thiazin-8(7H)-one and -5(6H)-one

  • Compound Description: These two novel fused ring systems, comprising a 1,4-thiazine ring and a 3(2H)-pyridazinone ring, were synthesized as potential bioactive scaffolds. []
  • Relevance: While these compounds do not share the benzoxazine core with 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, they are structurally related by belonging to the broader class of fused heterocyclic compounds containing a 1,4-thiazine ring. This grouping highlights the diversity of chemical structures achievable by fusing different heterocyclic moieties to a common ring system, potentially leading to diverse biological activities. []

2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives

  • Relevance: These compounds share the core 3,4-dihydro-2H-benzo[b][1,4]oxazine structure with 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. The structural variations include 2,4-dimethyl substituents on the benzoxazine ring and a 2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl) group at the nitrogen atom. These modifications contribute to their distinct antiproliferative activity. []

6-Alkyl/Chloro-3-{4-(6-alkyl/chloro-2H-benzo[e][1,3]oxazin-3(4H)-yl)phenyl}-3,4-dihydro-2H-benzo[e][1,3]oxazines

  • Compound Description: These symmetrical compounds were synthesized efficiently in a two-step process involving microwave irradiation. Their biological activities have not been reported yet. []
  • Relevance: While structurally distinct from 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, these compounds represent a different class of benzoxazines with a distinct arrangement of the oxazine ring (benzo[e][1,3]oxazine). They highlight the diversity in benzoxazine chemistry and the potential for creating diverse structures by modifying the ring fusion and substitution patterns. []

3-Chloro-N-[7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-dimethylpropanamide

  • Compound Description: This compound, known as a protox inhibitor, was synthesized from 7-fluoro-2H-benz[1,4]oxazin-3(4H)-one. The heterocyclic ring in this compound adopts a screw-boat conformation. []

Derivatives of 3-(2-Aminoethyl)-4-[3-(trifluoromethyl)benzoyl]- -3,4-dihydro-2H-1,4-benzoxazine

  • Compound Description: This series includes novel derivatives of 3-(2-aminoethyl)-4-[3-(trifluoromethyl)benzoyl]- -3,4-dihydro-2H-1,4-benzoxazine as pure optical isomers or their mixtures. They are proposed as therapeutic agents for treating pathologies associated with neuronal calcium homeostasis dysfunction. []
  • Relevance: This compound class is structurally related to 6-chloro-3,4-dihydro-2H-1,4-benzoxazine through the shared 3,4-dihydro-2H-1,4-benzoxazine core. They are differentiated by the presence of a 3-(2-aminoethyl) substituent, a 4-[3-(trifluoromethyl)benzoyl] group on the benzoxazine ring, and various substitutions on the aminoethyl side chain. []

(2E)-7-Chloro-2-(7-chloro-3,4-dihydro-3-oxo-2H-1,4- benzothiazin-2-ylidene)-2H-1,4-benzothiazine-3(4H)-one

  • Compound Description: This compound, with a triclinic crystal system and space group P1, consists of two benzothiazine units linked by a methylidene bridge. []
  • Relevance: Although this compound differs from 6-chloro-3,4-dihydro-2H-1,4-benzoxazine by containing benzothiazine rings instead of benzoxazine rings, their structures are considered related due to the similarity in their frameworks and shared chemical space. The presence of chlorine substituents and a methylidene bridge further emphasizes their structural resemblance. []

6-Carbamoyl-3,4-dihydro-2H-benzo[1,4]thiazines

  • Compound Description: This research explored diverse derivatization patterns for the 3,4-dihydro-2H-1,4-benzothiazine scaffold, leading to the synthesis of over 2600 novel 2H-benzo[1,4]thiazine-6-carboxylic acid amides using a semi-automated parallel synthesis approach. []
  • Relevance: Although these compounds differ from 6-chloro-3,4-dihydro-2H-1,4-benzoxazine by having a thiazine ring instead of an oxazine ring, they are considered structurally related because of their similar frameworks and shared chemical space. The focus on the 6-carboxamide substituent further highlights the structural similarities between these compounds and the broader family of benzoxazine derivatives. []

3,3′-Ethylenebis(3,4-dihydro-6-chloro-2H-1,3-benzoxazine)

  • Compound Description: This compound is composed of two 3,4-dihydro-6-chloro-2H-1,3-benzoxazine units connected by an ethylene bridge. Its crystal structure reveals a centrosymmetric molecule forming molecular chains through non-classical C—H⋯O hydrogen bonds. []
  • Relevance: While this compound belongs to the 1,3-benzoxazine class instead of the 1,4-benzoxazine class like 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, it remains structurally relevant. They share a similar core structure, with variations in the oxygen atom's position within the oxazine ring and the presence of a 6-chloro substituent. This comparison highlights the structural diversity within the broader benzoxazine family. []

3,4-Dihydro-3-hydroxymethyl-6-methoxycarbonyl-2H-1,4-thiazines

  • Compound Description: This study investigated intramolecular cyclization reactions of 3,4-dihydro-3-hydroxymethyl-6-methoxycarbonyl-2H-1,4-thiazines, showcasing their reactivity and potential for synthesizing complex heterocyclic structures. []
  • Relevance: While these compounds differ from 6-chloro-3,4-dihydro-2H-1,4-benzoxazine by having a thiazine ring instead of an oxazine ring, they remain structurally related due to their similar frameworks and shared chemical space. This comparison emphasizes the versatility of both benzoxazine and benzothiazine scaffolds for creating diverse chemical structures with potential biological applications. []

1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine

  • Compound Description: This compound represents a member of the pyrido[2,3-b][1,4]oxazine series, synthesized as a potential scaffold for bioactive compounds. []

3,4-dihydro-2H-benzo[1,4]oxazine-2-carbonitriles

  • Compound Description: This series of compounds, including 3,4-dihydro-2H-benzo[1,4]oxazine-2-carbonitrile, 7-methyl-3,4-dihydro-2H-benzo[1,4]oxazine-2-carbonitrile, 6-methyl-3,4-dihydro-2H-benzo[1,4]oxazine-2-carbonitrile, 6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine-2-carbonitrile, 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile, and 3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid methyl ester, were synthesized using a novel method starting from 2-aminophenol. This method involves the synthesis of 2-azidophenol followed by a one-pot reaction with alkenes bearing electron-withdrawing groups like -CN. []
  • Relevance: This class of compounds is directly related to 6-chloro-3,4-dihydro-2H-1,4-benzoxazine as they share the core 3,4-dihydro-2H-benzo[1,4]oxazine structure. They differ by the presence of a 2-carbonitrile group on the oxazine ring and various substituents on the benzene ring. []

Properties

CAS Number

70558-11-1

Product Name

6-chloro-3,4-dihydro-2H-1,4-benzoxazine

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H8ClNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2

InChI Key

WMVHXRNLZBQWFK-UHFFFAOYSA-N

SMILES

C1COC2=C(N1)C=C(C=C2)Cl

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.